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Compound of Interest

Compound Name: Mercury(1+) bromate

Cat. No.: B080424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of mercury(I)

bromate, Hg₂(BrO₃)₂. The information presented herein is compiled from foundational

crystallographic studies, offering a detailed overview of its structural parameters and the

experimental methodologies employed for its characterization. This document is intended to

serve as a comprehensive resource for researchers in crystallography, materials science, and

pharmaceutical development where understanding the precise atomic arrangement of mercury

compounds is crucial.

Crystal Structure and Composition
The crystal structure of mercury(I) bromate reveals the characteristic dimeric nature of

mercury(I) cations, [Hg₂]²⁺, a feature of significant interest in inorganic chemistry. The structure

is monoclinic, belonging to the space group C2/c.[1] The fundamental building block of the

crystal is the Hg₂(BrO₃)₂ molecule.

The mercury atoms are linked in pairs, forming the [Hg₂]²⁺ dumbbell-shaped cation with a

notable Hg-Hg bond distance of 2.5076 Å.[1] Each mercury atom is also coordinated to an

oxygen atom from a bromate anion, forming a nearly linear O-Hg-Hg-O arrangement with an

Hg-Hg-O angle of approximately 174°.[1] Additionally, each mercury atom has two other

oxygen neighbors at slightly longer distances.[1]
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The following table summarizes the key crystallographic data for mercury(I) bromate.

Parameter Value

Crystal System Monoclinic

Space Group C2/c

Unit Cell Dimensions

a 18.806 Å[1]

b 4.470 Å[1]

c 8.595 Å[1]

β 107.19°[1]

Volume

V 688.9 Å³

Formula Units per Cell (Z) 4[1]

Density

Calculated Density 6.32 g/cm³[1]

Observed Density 6.20 g/cm³[1]

Key Interatomic Distances and Angles
The precise arrangement of atoms within the crystal lattice is defined by the following bond

lengths and angles.
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Bond/Angle Distance (Å) / Angle (°)

Bond Distances

Hg-Hg 2.5076[1]

Hg-O (primary) 2.16[1]

Hg-O (secondary) 2.666, 2.69[1]

Bond Angles

O-Hg-Hg 174[1]

Experimental Protocols
The determination of the crystal structure of mercury(I) bromate involved a series of meticulous

experimental procedures, from the synthesis of single crystals to the collection and analysis of

X-ray diffraction data.

Crystal Synthesis
Single crystals of mercury(I) bromate were synthesized via a precipitation reaction. The

protocol is as follows:

A slightly acidic solution of mercury(I) nitrate is prepared.

A solution of potassium bromate is added to the mercury(I) nitrate solution.

A small initial precipitate, likely consisting of mercury(I) bromide due to impurities in the

potassium bromate, is filtered off.[1]

The filtrate is allowed to stand, during which colorless, thin, six-sided plates of mercury(I)

bromate crystallize within approximately 20 minutes.[1]

Thicker crystals suitable for single-crystal X-ray diffraction can be obtained by the slow

evaporation of very dilute solutions.[1]

X-ray Diffraction Analysis
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The crystal structure was elucidated using single-crystal X-ray diffraction techniques.

Crystal Selection and Mounting: Suitable rod-shaped single crystals with dimensions of

approximately 0.05 mm on an edge and 0.01 mm thick were selected and cut parallel to the

b-axis.[1]

Data Collection: X-ray diffraction data were collected for the h0l-h2l reflections using the

multiple film technique.[1] Due to the instability of the crystals under X-ray radiation, which

caused them to turn red after about 24 hours of exposure, a new crystal was used for each

layer line photograph.[1]

Structure Solution and Refinement:

The positions of the mercury and bromine atoms were determined from a Patterson

projection along the[2] axis.[1]

The signs of the structure factors obtained from these positions were used to calculate a

Fourier map, which revealed the locations of the mercury and bromine atoms more clearly.

[1]

To locate the oxygen atoms, a difference Fourier map was calculated after subtracting the

contributions of the mercury and bromine atoms.[1]

The structural model was then refined, and anisotropic temperature factors were applied

to the mercury atoms to achieve a more accurate structure. The final R-factor for the

refinement was 0.075.[1]

Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the crystal structure analysis of

mercury(I) bromate, from the initial synthesis to the final structural refinement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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